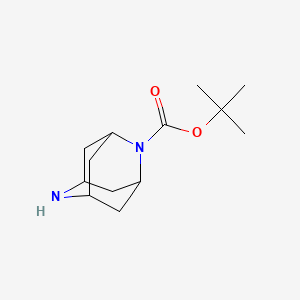

tert-Butyl 2,6-diazaadamantane-2-carboxylate

Overview

Description

tert-Butyl 2,6-diazaadamantane-2-carboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives are known for their stability and diverse chemical properties. The tert-butyl group in this compound adds steric bulk, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaadamantane-2-carboxylate typically involves the reaction of 2,6-diazaadamantane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaadamantane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium at room temperature.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Hydroxylated derivatives.

Scientific Research Applications

tert-Butyl 2,6-diazaadamantane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a molecular scaffold in drug design due to its stability and unique structure.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaadamantane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms, where the compound can either activate or inhibit downstream effects .

Comparison with Similar Compounds

Similar Compounds

Adamantane: The parent hydrocarbon with a similar cage-like structure but lacking the tert-butyl and diaza groups.

1,3-Dehydroadamantane: A derivative with a double bond, offering different reactivity and applications.

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A structurally related compound with a spiro configuration.

Uniqueness

tert-Butyl 2,6-diazaadamantane-2-carboxylate is unique due to its combination of the adamantane core with the tert-butyl and diaza groups. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, making it valuable in various applications.

Biological Activity

Tert-butyl 2,6-diazaadamantane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with two nitrogen atoms integrated into its structure. This compound has a molecular formula of and a molecular weight of approximately 226.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods typically involve the use of protecting groups to facilitate selective reactions. A common approach includes:

- Starting Material : Utilizing bicyclic precursors.

- Reagents : Employing di-tert-butyl dicarbonate as a protecting agent.

- Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

The following table summarizes different synthesis methods:

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Di-tert-butyl dicarbonate | 88% | Utilizes THF as solvent |

| Method B | K₂CO₃, MeOH | 92% | Involves cyclization step |

| Method C | TFA deprotection | 85% | Effective for generating derivatives |

Biological Activity

The biological activity of this compound is still under investigation, but preliminary studies suggest several promising pharmacological properties:

- Antimicrobial Activity : Similar diaza compounds have shown efficacy against various bacterial strains.

- Neuroprotective Effects : Some derivatives exhibit potential in modulating neuroreceptors, indicating possible applications in neurodegenerative diseases.

- Anticancer Properties : Initial screenings suggest that this compound may inhibit cancer cell proliferation.

Case Studies

- Neuropharmacology : A study evaluated the effects of diazaadamantane derivatives on sodium channels. Results indicated that certain analogs could selectively modulate channel activity, suggesting potential therapeutic applications in treating neurological disorders .

- Antimicrobial Testing : Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

- Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action .

Properties

IUPAC Name |

tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHNQYJCOKFOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.